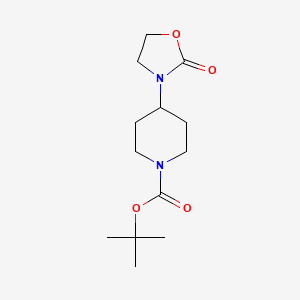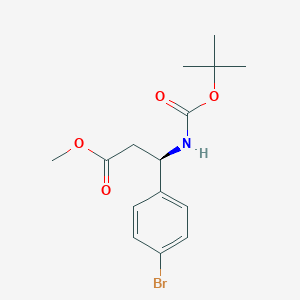![molecular formula C8H12O2 B13487610 1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)
1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxymethyl)bicyclo[320]heptan-2-one is a bicyclic ketone with a hydroxymethyl group attached to its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one typically involves the cycloaddition reactions of suitable precursors. One common method involves the copper(I)-catalyzed photocycloaddition of 2,2-dimethyl-4-pentenal with allyl alcohol under specific conditions . The reaction is carried out in the presence of p-toluenesulfonic acid monohydrate and p-cymene as a solvent. The mixture is heated and stirred for an extended period, followed by distillation to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can be employed.
Major Products:
Oxidation: Formation of 1-(Carboxymethyl)bicyclo[3.2.0]heptan-2-one.
Reduction: Formation of 1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one can be compared with other bicyclic ketones:
Bicyclo[2.2.1]heptan-2-one (Camphor): A well-known compound with similar structural features but different functional groups and applications.
Bicyclo[3.1.1]heptan-2-one (Nopinone): Another bicyclic ketone with distinct chemical properties and uses.
Uniqueness: this compound is unique due to the presence of the hydroxymethyl group, which imparts specific reactivity and potential for diverse applications.
Comparaison Avec Des Composés Similaires
- Bicyclo[2.2.1]heptan-2-one (Camphor)
- Bicyclo[3.1.1]heptan-2-one (Nopinone)
- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-(hydroxymethyl)bicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C8H12O2/c9-5-8-4-3-6(8)1-2-7(8)10/h6,9H,1-5H2 |
Clé InChI |
LBGLYMFBQFZYBS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2(C1CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)



![2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, Mixture of diastereomers](/img/structure/B13487544.png)

![Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487564.png)

![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13487571.png)

![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride](/img/structure/B13487580.png)



